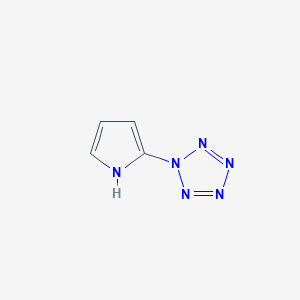![molecular formula C7H8O3 B12528083 (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one CAS No. 862374-39-8](/img/structure/B12528083.png)
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-3,9-dioxabicyclo[421]non-7-en-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms and a double bond within a nine-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of a diene with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and automated processes can further improve the scalability and cost-effectiveness of the production .
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated bicyclic compounds .
Aplicaciones Científicas De Investigación
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3,9-diazabicyclo[4.2.1]nonane: A similar bicyclic compound with nitrogen atoms in the ring system.
1,2,4-triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Uniqueness
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a double bond within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
862374-39-8 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one |
InChI |
InChI=1S/C7H8O3/c8-7-3-5-1-2-6(10-5)4-9-7/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
Clave InChI |
QGCNCGSRFBFUNY-RITPCOANSA-N |
SMILES isomérico |
C1[C@H]2C=C[C@H](O2)COC1=O |
SMILES canónico |
C1C2C=CC(O2)COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
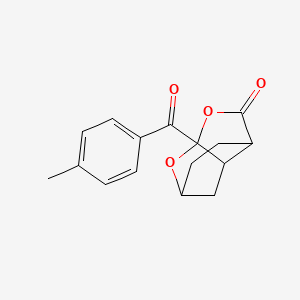
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
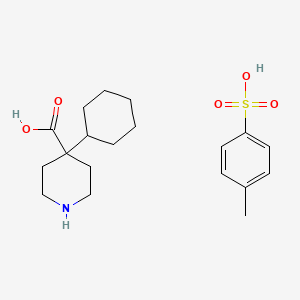
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
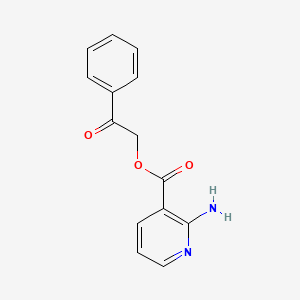
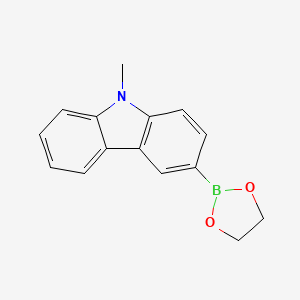
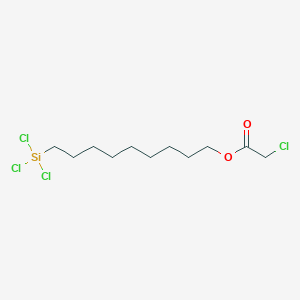
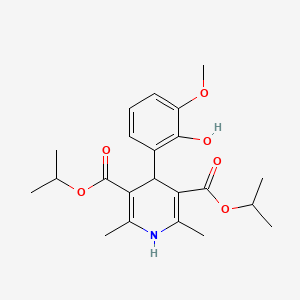
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
